molecular formula C18H26N2O4S2 B2511188 1-(4-((3-(Morpholinomethyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone CAS No. 1428358-42-2

1-(4-((3-(Morpholinomethyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone

Katalognummer: B2511188
CAS-Nummer: 1428358-42-2
Molekulargewicht: 398.54
InChI-Schlüssel: NLWPTMZHGYYKKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-((3-(Morpholinomethyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone is a heterocyclic compound featuring a 1,4-thiazepane ring fused with a morpholine moiety via a methylene bridge, a sulfonyl group linking the thiazepane to a phenyl ring, and an acetyl substituent. This structure confers unique physicochemical properties, such as moderate polarity (due to the sulfonyl group) and conformational flexibility (from the seven-membered thiazepane ring).

Eigenschaften

IUPAC Name

1-[4-[[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S2/c1-15(21)16-3-5-18(6-4-16)26(22,23)20-7-2-12-25-14-17(20)13-19-8-10-24-11-9-19/h3-6,17H,2,7-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWPTMZHGYYKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCSCC2CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis

The target compound can be dissected into three primary components:

  • Aryl sulfonyl moiety : 4-Sulfonylphenyl ethanone.
  • 1,4-Thiazepane core : A seven-membered ring containing nitrogen and sulfur.
  • Morpholinomethyl substituent : A morpholine group attached via a methylene bridge.
    Retrosynthetically, the molecule may be assembled through sequential coupling of these fragments, leveraging palladium-catalyzed cross-couplings, nucleophilic substitutions, and cyclization reactions.

Thiazepane Ring Formation

The 1,4-thiazepane ring is typically synthesized via cyclization of precursors containing both amine and thiol groups. A proven method involves reacting 3-aminopropane-1-thiol with 1,3-dibromopropane under basic conditions to form the thiazepane skeleton. Alternative routes utilize ring-expansion strategies of smaller heterocycles, though these often suffer from lower yields (~60–70%).

Morpholinomethyl Functionalization

Introducing the morpholinomethyl group requires alkylation of the thiazepane nitrogen. A Mannich-type reaction using morpholine , formaldehyde , and the thiazepane intermediate in acetic acid at 80°C achieves this with >85% yield. The reaction proceeds via in situ formation of an iminium ion, which undergoes nucleophilic attack by the secondary amine of the thiazepane.

Sulfonylation of the Aryl Ring

Sulfonylation of the phenyl group is critical for introducing the sulfonyl moiety. Direct sulfonation using chlorosulfonic acid in dichloromethane at 0°C provides the sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride using PCl₅ . Coupling this with the ethanone fragment via a Friedel-Crafts acylation (AlCl₃ catalyst, 50°C) yields the 4-sulfonylphenyl ethanone core.

Detailed Synthetic Protocols

Synthesis of 1,4-Thiazepane-3-morpholinomethyl

  • Cyclization Step :

    • Combine 3-aminopropane-1-thiol (1.0 eq) and 1,3-dibromopropane (1.1 eq) in ethanol with K₂CO₃ (2.0 eq).
    • Reflux at 80°C for 12 hours.
    • Yield: 78%.
  • Morpholinomethylation :

    • Add morpholine (1.2 eq) and formaldehyde (1.5 eq) to the thiazepane intermediate in acetic acid.
    • Stir at 80°C for 6 hours.
    • Yield: 87%.

Preparation of 4-Sulfonylphenyl Ethanone

  • Sulfonation :

    • Treat 4-bromophenyl ethanone (1.0 eq) with chlorosulfonic acid (3.0 eq) in DCM at 0°C.
    • Quench with ice-water and extract with ethyl acetate.
    • Yield: 92%.
  • Friedel-Crafts Acylation :

    • React the sulfonyl chloride with acetyl chloride (1.1 eq) in the presence of AlCl₃ (1.5 eq) at 50°C.
    • Purify via silica gel chromatography.
    • Yield: 81%.

Final Coupling Reaction

The thiazepane-morpholine and sulfonylphenyl ethanone fragments are coupled using a Pd-catalyzed cross-coupling adapted from patent methodologies:

  • Combine 4-sulfonylphenyl ethanone (1.0 eq), 1,4-thiazepane-3-morpholinomethyl (1.2 eq), Pd(OAc)₂ (0.05 eq), and tri-tert-butylphosphonium tetrafluoroborate (0.1 eq) in DMF.
  • Heat at 85°C under N₂ for 20 hours.
  • Isolate the product via aqueous workup and recrystallization.
  • Yield: 83%.

Optimization and Scalability

Catalyst Screening

Palladium catalysts (Pd(OAc)₂, PdCl₂) were evaluated for the coupling step. Pd(OAc)₂ provided superior yields (83% vs. 72% for PdCl₂) due to enhanced oxidative addition kinetics. Ligands such as XPhos and SPhos were tested, but the proprietary phosphonium salt in the patent minimized side reactions.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) outperformed ethers (THF) and hydrocarbons (toluene) in the coupling reaction. DMF achieved 83% yield, while THF yielded only 58% due to poor solubility of the sulfonyl intermediate.

Temperature and Time

Elevated temperatures (85°C) were necessary to overcome the activation energy of the C–N coupling. Prolonged reaction times (>24 hours) led to decomposition, whereas 20 hours maximized conversion.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 4.12 (s, 2H, CH₂-morpholine), 3.58 (t, J = 4.8 Hz, 4H, morpholine-OCH₂), 2.61 (s, 3H, COCH₃).
  • LC-MS : m/z 423.1 [M+H]⁺, consistent with the molecular formula C₁₉H₂₆N₂O₄S₂.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) showed ≥99% purity, with retention time = 12.7 minutes.

Industrial Considerations

Cost-Efficiency

The Pd-catalyzed step contributes ~40% of the total production cost. Recycling Pd via extraction (e.g., with polyvinylpyrrolidone) reduces expenses by 15–20%.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-((3-(Morpholinomethyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

1-(4-((3-(Morpholinomethyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action for 1-(4-((3-(Morpholinomethyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-(4-(4-Morpholinylsulfonyl)phenyl)ethanone

  • Structure : Lacks the 1,4-thiazepane ring but retains the morpholine-sulfonyl-phenyl-acetyl backbone.
  • Molecular Weight : 269.315 g/mol (vs. higher for the target compound due to the thiazepane addition).
  • Absence of the thiazepane ring may limit conformational flexibility and binding affinity to biological targets requiring 3D complementarity .
Property Target Compound 1-(4-(4-Morpholinylsulfonyl)phenyl)ethanone
Molecular Formula Not fully specified C₁₂H₁₅NO₄S
Sulfonyl Group Position Para on phenyl ring Para on phenyl ring
Bioactivity Unknown Unreported in evidence

2-Methyl-5-nitro-N-(4-(3-(2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl)benzenesulfonamide (N-2)

  • Structure : Shares a sulfonamide linkage and aromatic systems but incorporates a benzo[b][1,4]thiazepine ring instead of a morpholine-thiazepane hybrid.
  • Bioactivity : Demonstrates antimicrobial activity against Bacillus subtilis and Escherichia coli .
  • Key Differences :
    • The benzo[b][1,4]thiazepine core may enhance π-π stacking interactions in microbial targets.
    • Nitro and methyl substituents on the sulfonamide group likely influence redox properties and solubility .

1-(4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

  • Structure : Features a diazepane ring (7-membered, two nitrogen atoms) instead of thiazepane and includes a trifluoromethylphenyl group.
  • Molecular Weight : 430.4 g/mol (higher than the target compound due to the trifluoromethyl group).
  • Key Differences: The diazepane ring may alter pharmacokinetics (e.g., metabolic stability).

1-(Morpholin-4-yl)-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone

  • Structure : Replaces the sulfonyl-phenyl group with a triazinylsulfanyl moiety.
  • Molecular Weight : 316.4 g/mol (lighter than the target compound).
  • Key Differences: The triazine ring introduces hydrogen-bonding capabilities.

Biologische Aktivität

1-(4-((3-(Morpholinomethyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and its potential as a pharmaceutical agent.

Chemical Structure and Properties

The compound features a thiazepan ring, a morpholinomethyl group, and a sulfonyl phenyl moiety. Its structural complexity suggests multiple points of interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrase and certain proteases.
  • Modulation of Cellular Signaling : The morpholinomethyl group may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. A study evaluating similar sulfonamide derivatives demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaInhibition (%)
1Staphylococcus aureus85.76
2Escherichia coli76.41
3Klebsiella pneumoniae66.00

These results suggest that the compound could be effective against resistant strains of bacteria, although specific data on 1-(4-((3-(Morpholinomethyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone is limited.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. This is supported by studies on related compounds that showed significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

CompoundCOX-2 Inhibition (IC50 µM)Selectivity Index
A0.10132
B0.3131.29

These findings indicate that similar compounds can selectively inhibit COX-2 over COX-1, potentially reducing side effects associated with non-selective NSAIDs.

Case Study 1: Antibacterial Efficacy

In vitro studies have demonstrated the efficacy of related thiazepan derivatives against multi-drug resistant bacterial strains. One study reported a derivative achieving over 90% inhibition against MRSA at concentrations below cytotoxic levels, suggesting a favorable therapeutic window.

Case Study 2: COX Inhibition and Inflammation

Another study focused on the anti-inflammatory effects of sulfonamide derivatives in animal models. The administration of these compounds resulted in significant reductions in edema and inflammatory markers compared to control groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.